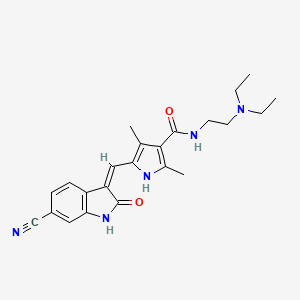
P-P-io5Ura-Araf.3NH3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-P-io5Ura-Araf3NH3 is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-P-io5Ura-Araf.3NH3 involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Common methods include:
Emulsification and nanoprecipitation techniques: These methods are used to prepare nanoparticles of the compound, which can then be further processed to obtain the final product.
Chemical vapor deposition (CVD): This method involves the deposition of the compound onto a substrate through the vapor phase, allowing for precise control over the composition and structure of the final product.
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods to larger volumes. This requires optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure consistent quality and yield. Techniques such as continuous flow reactors and automated synthesis systems are commonly used to achieve this.
Chemical Reactions Analysis
Types of Reactions
P-P-io5Ura-Araf.3NH3 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state species.
Scientific Research Applications
P-P-io5Ura-Araf.3NH3 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic and inorganic materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of advanced materials, such as nanomaterials and coatings.
Mechanism of Action
The mechanism of action of P-P-io5Ura-Araf.3NH3 involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
P-P-io5Ura-Araf.3NH3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
CH3NH3PbI3: A well-known perovskite material used in solar cells.
PLGA nanoparticles: Used in drug delivery and other biomedical applications.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C9H22IN5O12P2 |
|---|---|
Molecular Weight |
581.15 g/mol |
IUPAC Name |
azane;[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13IN2O12P2.3H3N/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);3*1H3/t4-,5?,6+,8-;;;/m1.../s1 |
InChI Key |
RQIUJDZZLKFQQE-SDVHSZPNSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)I.N.N.N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)I.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)




![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)



![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)


